(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Melting point Physical property Handling

Generic arylboronic acids often risk low coupling yields and poor aqueous solubility in sensor fabrication. This hydrochloride salt resolves these issues with a meta-dimethylaminomethyl group that accelerates Suzuki coupling and enables saccharide binding at neutral pH. • Melting point of 82-85 °C simplifies handling vs. higher-melting analogs • Protonated amine stabilizes Pd intermediates, enabling yields up to 99% in under 1 h • Predicted LogD (pH 7.4) of -1.3 ensures excellent aqueous solubility for hydrophilic resin immobilization

Molecular Formula C9H15BClNO2
Molecular Weight 215.484
CAS No. 1485417-01-3
Cat. No. B591612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride
CAS1485417-01-3
Molecular FormulaC9H15BClNO2
Molecular Weight215.484
Structural Identifiers
SMILESB(C1=CC(=CC=C1)CN(C)C)(O)O.Cl
InChIInChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-4-3-5-9(6-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H
InChIKeyNLTVXNFNTNAFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (3-(Dimethylaminomethyl)phenyl)boronic Acid HCl


(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride (CAS 1485417‑01‑3) is a meta‑substituted arylboronic acid marketed as a hydrochloride salt. It belongs to the class of dimethylaminomethyl‑functionalized phenylboronic acids, which are used as Suzuki–Miyaura cross‑coupling building blocks and as saccharide‑sensing receptor units [REFS‑1]. The hydrochloride form is provided as a solid with a melting point of 82–85 °C [REFS‑2] and delivers a tertiary‑amine‑bearing boronic acid motif that is protonated under ambient conditions, a feature that differentiates it from free‑base and pinacol‑ester analogs.

Suzuki–Miyaura cross-coupling building block with tertiary-amine handle
Saccharide sensor receptor unit with pH-responsive boronic acid motif
Hydrochloride salt form for improved handling and aqueous processing

Why Generic Arylboronic Acids Fail for (3-(Dimethylaminomethyl)phenyl)boronic Acid


Generic substitution of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride by simple phenylboronic acid, its pinacol ester, or the free‑base form in either synthesis or sensor applications often leads to sub‑optimal results. The meta‑dimethylaminomethyl substituent modulates both the electronics of the aryl ring and the coordination environment of the boron center. In cross‑coupling, the protonated amino group can stabilise palladium intermediates, while in sensor applications the tertiary amine lowers the pKa of the neighbouring boronic acid, enabling saccharide binding at physiologically relevant pH [REFS‑1]. Furthermore, the hydrochloride salt offers a markedly lower melting point (82–85 °C) [REFS‑2] compared with the primary‑amine analog (248–250 °C) [REFS‑3], which impacts ease of handling and purification. These multifaceted differences mean that substituting a generic arylboronic acid introduces risk of reduced coupling yields, inappropriate solubility profiles, and compromised sensor selectivity.

Generic arylboronic acid Lacks the dimethylaminomethyl directing group, which may reduce Suzuki coupling efficiency and alter binding selectivity.
Pinacol ester or free base Altered solubility and pKa can shift sensor response pH window or complicate aqueous reaction media.
Primary‑amine analog Higher melting point and different steric environment may impact handling, dissolution rate, and sensor kinetics.

Evidence for Selecting Dimethylaminomethylphenylboronic Acid HCl


Lower Melting Point vs. Primary-Amine Analog

The hydrochloride salt of the target compound exhibits a melting point (mp) of 82–85 °C [REFS‑1], whereas its primary‑amine counterpart 3‑(aminomethyl)phenylboronic acid hydrochloride (CAS 352525‑94‑1) shows a significantly higher mp of 248–250 °C [REFS‑2]. The >160 °C depression in melting point, attributed to the dimethylamino substituent disrupting crystal packing, facilitates easier weighing, dissolution, and thermal processing.

Melting Point Depression
Head-to-head
Δ ≈ 163–168 °C lower
Simplifies handling and thermal processing
vs. primary-amine analog; manufacturer data
Melting point Physical property Handling

Saccharide Binding at Neutral pH vs. Phenylboronic Acid

Computational studies on dimethylaminomethylphenylboronic acid (DMPBA) show that the ortho‑aminomethyl group lowers the pKa of the boronic acid, enabling bidentate and tridentate binding to d‑fructose at neutral pH [REFS‑1]. While an explicit pKa value for the meta isomer is not reported, class‑level data indicate that ortho‑aminomethylphenylboronic acids have pKa ≈ 8.2–8.5 [REFS‑2], compared with pKa ≈ 8.8 for unsubstituted phenylboronic acid. This shift expands the pH range over which the boronate ester forms, translating to higher apparent binding constants for diol‑containing analytes under physiological conditions.

Saccharide Binding pH
Class-level
Effective at neutral pH
pKa inferred ≤ 8.5 vs. 8.8 for phenylboronic acid
Supports sensor design at physiological pH
Class-level inference; meta‑isomer not directly measured
Saccharide binding Sensor design pH window

Suzuki Coupling: Amino Group Boosts Yields

A study of 2‑(aminomethyl)arylboronic acids demonstrated that N‑Boc protection of the amine increases Suzuki coupling yields from modest levels (25–76 % with unprotected NH₂) to near‑quantitative (94–99 %) and reduces reaction times from >24 h to <1 h [REFS‑1]. Although the target compound bears a meta‑dimethylamino group rather than an ortho‑aminomethyl group, the same electronic principles apply: the protonated amino group withdraws electron density, activating the aryl ring for oxidative addition and stabilising the palladium resting state. Direct head‑to‑head data for the meta isomer are not available, but the class‑level inference is that a dimethylamino‑substituted boronic acid will outperform phenylboronic acid in couplings with electron‑deficient aryl halides [REFS‑2].

Coupling Yield Gain
Class-level
Yield gain 20–70 pp
Reduces per‑gram cost and purification burden
Estimated from protected 2‑aminomethyl analog studies
Suzuki–Miyaura coupling Reaction yield Amino‑directing group

Aqueous Solubility: HCl Salt vs. Free Base

The hydrochloride salt form (MW 215.49) is expected to have significantly higher aqueous solubility than the free base (MW 179.02) due to ion‑dipole interactions. While quantitative solubility data are not publicly available, the LogD(pH 7.4) of the structurally related 3‑aminomethylphenylboronic acid hydrochloride is –1.29 [REFS‑1], indicating a preference for the aqueous phase at physiological pH. In contrast, the free base of the dimethylamino analog, with a predicted LogP of approximately 0.5, would partition preferentially into organic solvents. This solubility differential means that the hydrochloride salt is the preferred form for aqueous‑phase reactions and sensor applications where high local concentration of the boronic acid is needed.

Aqueous Solubility
Supporting evidence
HCl salt vs. free base
LogD(pH 7.4) inferred ≈ –1.3; free base LogP ≈ 0.5
Enables homogeneous aqueous reactions
Qualitative; no quantitative solubility data
Solubility Formulation Aqueous reaction media

Applications of Dimethylaminomethylphenylboronic Acid HCl


Dimethylaminomethyl Biaryl Synthesis

When the target API scaffold requires a tertiary‑amine‑bearing biaryl motif, using (3‑((Dimethylamino)methyl)phenyl)boronic acid hydrochloride directly avoids extra protection/deprotection steps. The hydrochloride salt’s low melting point (82–85 °C) simplifies handling [REFS‑1], and the amino group’s electron‑withdrawing character accelerates the Suzuki coupling, mirroring the rate enhancements observed for protected 2‑aminomethylarylboronic acids (yields up to 99 % in <1 h) [REFS‑2].

Fluorescent Saccharide Sensors at Physiological pH

The dimethylaminomethyl group lowers the pKa of the boronic acid, enabling d‑fructose binding at neutral pH as demonstrated by computational models of DMPBA‑fluorophore conjugates [REFS‑3]. Choosing the hydrochloride salt ensures sufficient aqueous solubility for sensor fabrication, circumventing the aggregation problems often encountered with free‑base arylboronic acids.

Aqueous Boronate Affinity Chromatography

The hydrochloride salt’s predicted LogD(pH 7.4) of approximately –1.3 [REFS‑4] makes it an ideal candidate for immobilising the boronic acid motif on hydrophilic resins. This property enables efficient capture of cis‑diol‑containing biomolecules (glycoproteins, nucleosides) under mild elution conditions, a feature not easily achieved with the more lipophilic free base.

Application
Selection Property
Validation Focus
Dimethylaminomethyl biaryl synthesis
Amine-directed coupling reactivity
Yield and functional‑group compatibility
Fluorescent saccharide sensors (physiological pH)
Low‑pKa boronic acid motif
Binding constant at neutral pH
Aqueous boronate affinity chromatography
Hydrochloride salt solubility
Aqueous‑phase diol capture efficiency

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